

Technical Guide: N-Hydroxy Pyrazinone Natural Products[1]

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Compound of Interest

Compound Name:	1-Hydroxy-3-methylpyrazin-2(1H)-one
CAS No.:	105985-13-5
Cat. No.:	B3363841

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Executive Summary

N-hydroxy pyrazinones (1-hydroxy-2(1H)-pyrazinones) represent a specialized class of nitrogen-containing heterocyclic natural products.[1] Distinct from their ubiquitous non-oxidized pyrazinone counterparts, these metabolites possess a cyclic hydroxamic acid moiety that confers unique metal-chelating properties (siderophores) and redox reactivity.[1] Predominantly isolated from *Aspergillus* fungi and select *Streptomyces* species, their biosynthesis involves a critical P450-mediated N-hydroxylation step that distinguishes them from standard NRPS-derived dipeptides.[1] This guide serves as a definitive reference for their isolation, structural elucidation, and biosynthetic logic.

Structural Classification & Tautomerism

The core scaffold of this family is the 1-hydroxy-3,6-disubstituted-2(1H)-pyrazinone.[1] Researchers must recognize that this structure exists in a tautomeric equilibrium, which significantly impacts spectroscopic characterization.

Tautomeric Equilibrium

Unlike simple amides, the N-hydroxy pyrazinone core oscillates between the cyclic hydroxamic acid (N-hydroxy lactam) and the pyrazine N-oxide (imidic acid) forms.[1]

- Form A (Hydroxamic Acid): 1-hydroxy-2(1H)-pyrazinone.[1] Predominant in polar protic solvents and responsible for iron chelation.[1]
- Form B (N-Oxide): 2-hydroxypyrazine-1-oxide.[1] Often observed in non-polar solvents or crystalline states.[1]

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Critical Note: In literature, these compounds are frequently misidentified as simple pyrazinones or diketopiperazines. The presence of the N-OH group is the defining feature that enables the formation of stable, red-colored ferric complexes (e.g., ferriaspergillin).

Natural Product Occurrence

The occurrence of N-hydroxy pyrazinones is taxonomically restricted, primarily serving as metallophores or virulence factors.

The Aspergillic Acid Family (*Aspergillus* spp.)[1]

This is the most well-characterized class, functioning as siderophores and antimicrobials.

Compound	Source Organism	Substituents (C3, C6)	Key Feature
Aspergillic Acid	<i>Aspergillus flavus</i>	Isobutyl (Leu), sec-Butyl (Ile)	Prototype; forms ferriaspergillin (red pigment).[1]
Neoaspergillic Acid	<i>Aspergillus sclerotiorum</i>	Isobutyl (Leu), Isobutyl (Leu)	Isomer derived from two Leucine units.[2]
Hydroxyaspergillic Acid	<i>Aspergillus flavus</i>	Isobutyl, Hydroxylated side chain	Downstream oxidation product of aspergillic acid.
Mutaaspergillic Acid	<i>Aspergillus oryzae</i>	Isobutyl, Isopropyl (Val)	Derived from Valine incorporation.

Related Bacterial Metabolites

While *Aspergillus* dominates this class, structurally related "N-oxide" pyrazines appear in bacteria.[1]

- Pulcherriminic Acid: Produced by *Bacillus subtilis* and *Metschnikowia* yeasts.[1][3] It is a pyrazine-1,4-dioxide (di-N-oxide), structurally related but distinct from the mono-N-hydroxy pyrazinones.[1] It forms the insoluble red pigment pulcherrimin.[1][4][5]
- Phaeochromycins: Often confused due to similar naming, but these are typically pyrones, not pyrazinones.

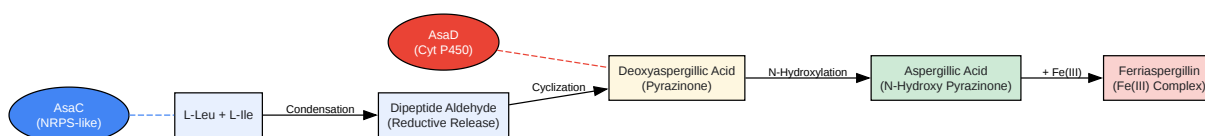
Biosynthetic Mechanism

The biosynthesis of N-hydroxy pyrazinones deviates from standard non-ribosomal peptide synthetase (NRPS) logic by requiring a specific post-cyclization oxidation.[1]

The Asa Pathway (Aspergillic Acid)

The biosynthesis is governed by the *asa* gene cluster.

- Precursor Assembly (AsaC): An NRPS-like enzyme (Adenylation-Thiolation-Reductase) activates Leucine and Isoleucine.[1] Unlike standard NRPSs, AsaC facilitates a reductive release, forming a dipeptide aldehyde.
- Cyclization: The dipeptide aldehyde undergoes cyclization (likely spontaneous or chaperone-assisted) to form deoxyaspergillilic acid (a reduced pyrazinone).[1]
- N-Hydroxylation (AsaD): A specific Cytochrome P450 monooxygenase (AsaD) inserts oxygen at the N-1 position.[1] This is the rate-limiting step for biological activity.[1]
- Tailoring (AsaB): A hydroxylase may further oxidize the alkyl side chains.[1]



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Caption: Biosynthetic pathway of Aspergillilic Acid showing the critical P450-mediated N-hydroxylation step (AsaD).

Isolation & Characterization Protocols

Handling the Iron Complex

N-hydroxy pyrazinones are often excreted as stable Fe(III) complexes (red pigments).[1] Standard extraction with organic solvents (EtOAc, DCM) will often fail to extract the free acid unless the iron is removed.

Protocol: De-complexation and Extraction

- Acidification: Adjust culture supernatant to pH 2.0 using 1M HCl. This dissociates the Fe(III) complex.

- Solvent Extraction: Extract immediately with Ethyl Acetate (3x).[1] The free hydroxamic acid partitions into the organic phase.
- Wash: Wash organic layer with 0.1M EDTA (pH 4.[1]0) to scavenge residual metal ions.[1]
- Drying: Dry over anhydrous Na₂SO₄. Avoid metal spatulas during handling to prevent re-complexation.[1]

Spectroscopic Identification (NMR)

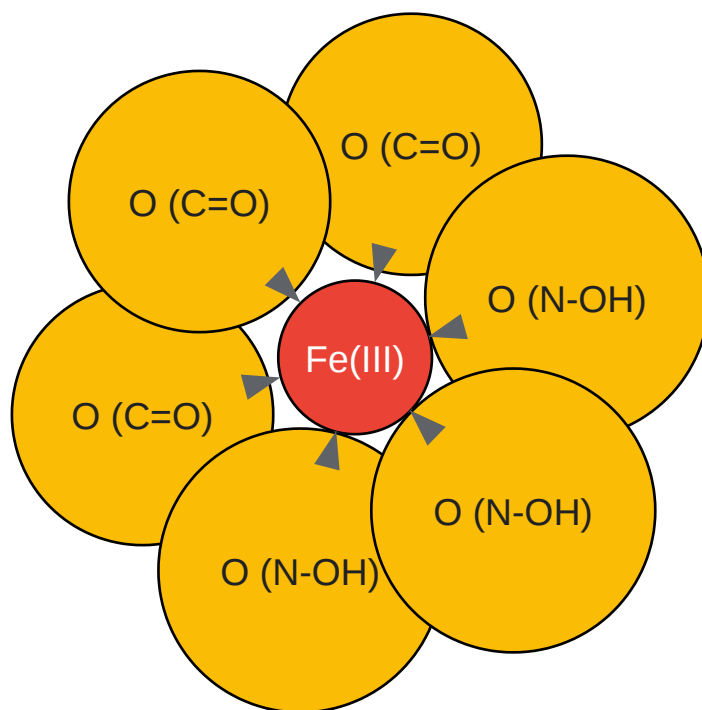
The N-OH group induces characteristic shifts.[1]

- ¹H NMR: Look for a broad, exchangeable singlet (δ 9.0–11.0 ppm) corresponding to the N-OH/N-oxide proton.[1]
- ¹³C NMR: The Carbonyl (C-2) typically resonates around δ 155–160 ppm.[1][6]
- Solvent Effect: In DMSO-d₆, the tautomeric exchange is slowed, often yielding sharper signals. In CDCl₃, broadening may occur due to rapid proton exchange.

Biological Function: The Siderophore Logic

The primary ecological role of N-hydroxy pyrazinones is iron acquisition.[1] Unlike catecholate siderophores (e.g., enterobactin), these are hydroxamate-type chelators.

- Binding Mode: The N-hydroxy oxygen and the carbonyl oxygen form a five-membered chelate ring with Fe(III).[1]
- Stoichiometry: Three molecules of aspergillilic acid bind one Fe(III) ion (3:1 complex) to form an uncharged, lipophilic complex capable of membrane diffusion.



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Caption: Schematic of the octahedral coordination geometry in the 3:1 Ferriaspergillin complex.

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